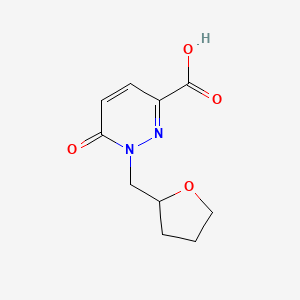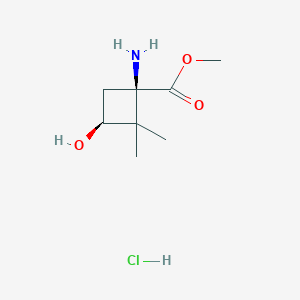
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. DMPEU is a urea derivative that is structurally similar to other compounds that have been shown to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is not fully understood. However, it has been proposed that 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea may act by inhibiting the activity of certain enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, reduction of inflammation, and alleviation of pain. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea also has some limitations, including its limited solubility in certain solvents and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. One potential area of investigation is the development of more efficient and cost-effective synthesis methods for 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. Another area of research is the identification of the specific enzymes or receptors targeted by 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, which may lead to the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential applications of 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Métodos De Síntesis
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxy-2-(thiophen-3-yl)ethylamine to form an intermediate compound. This intermediate is then reacted with urea in the presence of a catalyst to form 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been extensively investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-20-13-6-4-5-12(15(13)22-3)18-16(19)17-9-14(21-2)11-7-8-23-10-11/h4-8,10,14H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVHBBSCWHNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide](/img/structure/B2912634.png)

![(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-Heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione](/img/structure/B2912639.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912641.png)


![N-(3-acetamidophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2912646.png)
![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)
![1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2912648.png)
